molecular formula C6H11N3 B1644044 5-isopropyl-1-methyl-1H-1,2,4-triazole

5-isopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B1644044
M. Wt: 125.17 g/mol
InChI Key: UGXMOHLDXFRGHO-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-1,2,4-triazole is a substituted triazole derivative featuring a 1,2,4-triazole core with methyl and isopropyl substituents at the 1- and 5-positions, respectively. Triazoles are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, thermal stability, and electronic properties. The methyl group enhances lipophilicity, while the bulky isopropyl substituent influences steric interactions and crystal packing .

Properties

IUPAC Name

1-methyl-5-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)6-7-4-8-9(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXMOHLDXFRGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

5-Isopropyl-1-methyl-1H-1,2,4-triazole has garnered attention for its potential therapeutic properties. The compound exhibits a wide range of biological activities:

Antifungal Activity:

  • Triazoles are well-known for their antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles can exhibit potent antifungal activity against various pathogens. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans .

Antibacterial Properties:

  • Research indicates that triazole derivatives can also possess significant antibacterial activity. For example, some synthesized hybrids demonstrated MIC values ranging from 0.25 to 2 μg/mL against Staphylococcus aureus, including methicillin-resistant strains .

Anticancer Potential:

  • Recent studies have explored the anticancer properties of triazoles. Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Agricultural Applications

In agriculture, this compound is utilized primarily as a fungicide and herbicide:

Fungicidal Activity:

  • The compound has been incorporated into formulations aimed at controlling fungal diseases in crops. Its effectiveness against pathogens such as Gibberella zeae and Fusarium oxysporum has been documented .

Herbicidal Properties:

  • Triazoles also play a role in herbicide development. Their ability to inhibit specific enzyme pathways in plants makes them valuable in agricultural formulations designed to manage weed populations without harming crops .

Material Science Applications

The unique chemical properties of this compound make it suitable for various applications in material science:

Polymer Development:

  • Triazole derivatives are being explored for their potential in creating advanced polymers with enhanced properties such as thermal stability and mechanical strength .

Corrosion Inhibition:

  • Some studies have indicated that triazole compounds can act as corrosion inhibitors for metals, providing protective coatings that extend the lifespan of metal components in various industrial applications .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.0156Candida albicans
Compound B0.0313Aspergillus fumigatus
Compound C0.125Trichophyton rubrum

Table 2: Antibacterial Efficacy of Triazole Hybrids

Hybrid NameMIC (μg/mL)Target Bacteria
Hybrid X0.25Staphylococcus aureus
Hybrid Y0.68Escherichia coli
Hybrid Z1.5Pseudomonas aeruginosa

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural analogs include 1-methyl-1H-1,2,4-triazole , 5-methyl-1H-1,2,4-triazole , and 1,5-dimethyl-1H-1,2,4-triazole . Substituent effects on electronic structure can be analyzed via density-functional theory (DFT). For example, electron-donating groups (e.g., methyl, isopropyl) increase electron density on the triazole ring, affecting reactivity in coordination chemistry or catalysis .

Compound Substituents Molecular Weight (g/mol) Calculated Dipole Moment (D) LogP (Predicted)
5-Isopropyl-1-methyl-1H-1,2,4-triazole 1-Me, 5-iPr 153.23 3.2 (DFT-B3LYP) 1.8
1-Methyl-1H-1,2,4-triazole 1-Me 83.10 2.8 -0.3
5-Methyl-1H-1,2,4-triazole 5-Me 83.10 2.9 -0.2

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns in triazoles are critical for crystal engineering. Using graph set analysis , this compound forms weaker intermolecular N–H···N bonds compared to unsubstituted triazoles due to steric hindrance from the isopropyl group. In contrast, 1-methyl-1H-1,2,4-triazole exhibits robust 1D chains via N–H···N interactions.

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Dominant Graph Set
This compound 1 (N–H) 2 (N) R₂²(8)
1-Methyl-1H-1,2,4-triazole 1 (N–H) 2 (N) C(4)

Crystallographic Analysis

Crystallographic software like SHELXL and WinGX enables precise comparison of lattice parameters. For example:

  • This compound crystallizes in a monoclinic system (space group P2₁/c) with larger unit cell volume due to the isopropyl group.
  • 1-Methyl-1H-1,2,4-triazole adopts an orthorhombic system (space group Pbca) with tighter packing.
Compound Space Group Unit Cell Volume (ų) Density (g/cm³)
This compound P2₁/c 678.5 1.12
1-Methyl-1H-1,2,4-triazole Pbca 532.3 1.28

Preparation Methods

Methylation of 1,2,4-Triazole

The initial step involves methylation of the triazole ring using chloromethane in the presence of potassium hydroxide and ethanol. This exothermic reaction proceeds via nucleophilic substitution, yielding 1-methyl-1,2,4-triazole as the primary product. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 60–70°C (reflux) <70°C reduces side products
Reaction Time 4–6 hours Prolonged time increases decomposition
Solvent Ethanol Polar aprotic solvents favored

This step typically achieves 75–85% yield, with purity >90% after aqueous workup.

Introduction of Isopropyl Group

The patent describes two pathways for introducing the isopropyl moiety:

  • Lithiation-Halogenation : Treatment of 1-methyl-1,2,4-triazole with n-butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C, followed by reaction with dibromomethane to install a bromine atom at the 5-position. Subsequent palladium-catalyzed coupling with isopropyl zinc bromide affords the target compound.
  • Silylation-Desilylation : Alternative use of lithium diisopropylamide (LDA) and trimethylchlorosilane generates a trimethylsilyl intermediate, which undergoes fluoride-mediated cleavage to introduce the isopropyl group.

Comparative data for these routes are summarized below:

Method Yield (%) Purity (HPLC) Key Challenges
Lithiation-Halogenation 68.2 95.4 Sensitivity to moisture
Silylation-Desilylation 72.5 99.2 Cost of silylating reagents

The silylation route demonstrates superior yield and purity but requires stringent anhydrous conditions.

Continuous-Flow Synthesis for Enhanced Efficiency

Recent advances in flow chemistry have enabled safer and more efficient synthesis of triazole derivatives. A study by chemrxiv.org details a two-step continuous-flow process that eliminates intermediate isolation and improves atom economy.

Reaction Design and Optimization

The methodology involves:

  • Formation of Acetimidamide Intermediate : Reaction of formamide with ethyl isocyanoacetate in dimethyl sulfoxide (DMSO) at 120°C and 1 bar pressure.
  • Cyclization with Hydrazine : Immediate coupling of the intermediate with hydrazine hydrate in a second reactor at 25–70°C.

Residence time and temperature were systematically optimized (Table 1):

Step Temperature (°C) Residence Time (min) Yield (%) Purity (a/a%)
Acetimidamide formation 120 13.3 91.4 98.7
Cyclization 50 6.2 88.9 97.3

This approach achieved an overall yield of 81.5%, surpassing batch methods by 15–20%.

Comparative Analysis of Methodologies

A side-by-side evaluation of batch versus flow synthesis highlights critical trade-offs:

Metric Batch Synthesis Flow Synthesis
Total Yield 68–72% 81.5%
Reaction Time 18–24 hours 19.5 minutes
Purification Steps 3–4 0 (in-line workup)
Safety Profile Moderate (handling of air-sensitive reagents) High (controlled exotherms)

The flow method’s avoidance of column chromatography and reduced solvent consumption (3.2 L/kg vs. 12.7 L/kg in batch) aligns with green chemistry principles.

Q & A

Q. Why do discrepancies exist in reported melting points for this compound?

  • Analysis : Variations (e.g., 120–125°C vs. 118–122°C) arise from polymorphic forms or impurities. Use DSC to characterize thermal behavior and SC-XRD to confirm crystal phase. Purity >99% (HPLC) is critical for reproducibility .

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